molecular formula C10H19NO3 B2421946 tert-butyl2-(aminomethyl)oxolane-2-carboxylate CAS No. 2168227-27-6

tert-butyl2-(aminomethyl)oxolane-2-carboxylate

Cat. No.: B2421946
CAS No.: 2168227-27-6
M. Wt: 201.266
InChI Key: HOMXCSQFCYQLTG-UHFFFAOYSA-N
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Description

tert-butyl2-(aminomethyl)oxolane-2-carboxylate is a versatile chemical compound with the molecular formula C10H19NO3 and a molecular weight of 201.27 g/mol . This compound is known for its unique structure, which includes an oxolane ring and an aminomethyl group, making it valuable in various chemical reactions and applications.

Properties

IUPAC Name

tert-butyl 2-(aminomethyl)oxolane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)10(7-11)5-4-6-13-10/h4-7,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMXCSQFCYQLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCCO1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(aminomethyl)oxolane-2-carboxylate typically involves the reaction of tert-butyl oxolane-2-carboxylate with aminomethyl reagents under controlled conditions. One common method includes the use of tert-butyl oxolane-2-carboxylate and aminomethyl chloride in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of tert-butyl 2-(aminomethyl)oxolane-2-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

tert-butyl2-(aminomethyl)oxolane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

The pharmaceutical industry is one of the primary fields where tert-butyl 2-(aminomethyl)oxolane-2-carboxylate shows promise:

  • Building Block for Drug Synthesis : This compound can be utilized as an intermediate in the synthesis of various pharmaceutical agents targeting neurological disorders and other therapeutic areas. Its structural features allow it to be modified into more complex molecules with desired biological activities .
  • Potential Therapeutic Roles : Preliminary studies indicate that compounds with similar structures can modulate enzyme activity or receptor interactions, suggesting possible therapeutic applications. For instance, interaction studies have shown that tert-butyl 2-(aminomethyl)oxolane-2-carboxylate may influence specific biological targets, which could lead to the development of new drugs for treating conditions such as anxiety or depression .

Synthesis of Bioactive Compounds

The compound serves as a versatile building block in the synthesis of bioactive molecules:

  • Synthetic Pathways : Various synthetic methods can yield tert-butyl 2-(aminomethyl)oxolane-2-carboxylate, including reactions involving tert-butyl chloroformate and aminomethyl derivatives. These reactions often require specific conditions such as the use of organic solvents and catalysts to optimize yields .
  • Comparative Analysis : The uniqueness of this compound can be highlighted through comparative analysis with structurally similar compounds. For example, it shares similarities with other carboxylates but stands out due to its oxolane ring structure combined with a tert-butyl group.

Case Studies and Research Findings

Several studies illustrate the applications and potential of tert-butyl 2-(aminomethyl)oxolane-2-carboxylate:

StudyFocusFindings
Study on Antitumor Effects Investigated potential antitumor propertiesDemonstrated that structurally related compounds exhibit significant cytotoxicity against cancer cell lines, suggesting similar potential for tert-butyl 2-(aminomethyl)oxolane-2-carboxylate .
Neuropeptide S Antagonists Evaluated interactions with neuropeptide systemsShowed that modifications to similar compounds could enhance their efficacy in modulating neuropeptide systems linked to anxiety disorders .
Structure-Activity Relationship Studies Examined binding affinities to biological targetsHighlighted how structural variations can significantly affect biological activity, paving the way for targeted drug design using this compound as a scaffold .

Mechanism of Action

The mechanism of action of tert-butyl 2-(aminomethyl)oxolane-2-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The oxolane ring provides structural stability and enhances the compound’s reactivity in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl2-(aminomethyl)oxolane-2-carboxylate is unique due to its oxolane ring, which imparts distinct chemical properties and reactivity compared to similar compounds. The presence of the aminomethyl group further enhances its versatility in various chemical reactions and applications .

Biological Activity

Tert-butyl 2-(aminomethyl)oxolane-2-carboxylate is a chemical compound recognized for its unique molecular structure, which includes a tert-butyl group, an aminomethyl substituent, and an oxolane ring. With a molecular formula of C12H21NO3 and a molecular weight of approximately 256.34 g/mol, this compound has garnered interest for its potential biological activities and applications in medicinal chemistry.

Preliminary studies indicate that compounds with similar structural features may modulate enzyme activity or interact with specific biological receptors, suggesting potential therapeutic roles for tert-butyl 2-(aminomethyl)oxolane-2-carboxylate. However, detailed research is necessary to elucidate its specific interactions and mechanisms of action within biological systems.

Enzyme Interaction Studies

Research has shown that the compound may exhibit binding affinity to various enzymes, which could lead to modulation of their activity. For instance, compounds structurally related to tert-butyl 2-(aminomethyl)oxolane-2-carboxylate have been observed to influence metabolic pathways through interactions with cytochrome P450 enzymes, which are crucial for drug metabolism .

In Vitro and In Vivo Studies

In vitro studies using liver microsomes have demonstrated that the tert-butyl group can significantly affect the metabolic stability of related compounds. For example, the rapid oxidative metabolism associated with tert-butyl groups was highlighted in studies, indicating that modifications to this group could enhance metabolic stability and reduce clearance rates in vivo .

Pharmacokinetics and Metabolic Stability

A notable study focused on the metabolic stability of compounds containing tert-butyl groups, revealing that these groups often undergo rapid oxidation. This was confirmed through in vitro biotransformation studies in rat and human liver microsomes, which showed that the major route of metabolism involved oxidation of the tert-butyl group . The findings suggest that while the tert-butyl group may confer certain pharmacological advantages, it also poses challenges regarding metabolic clearance.

Therapeutic Applications

The compound's potential therapeutic applications are still under investigation. Initial findings suggest that it may play a role in modulating inflammatory responses or other biological pathways relevant to disease processes. For instance, compounds similar to tert-butyl 2-(aminomethyl)oxolane-2-carboxylate have been explored for their effects on cytokine production in animal models .

Comparative Analysis

To better understand the biological activity of tert-butyl 2-(aminomethyl)oxolane-2-carboxylate, it can be compared with other related compounds:

Compound NameStructure FeaturesBiological ActivityMetabolic Stability
Tert-Butyl 2-(aminomethyl)oxolane-2-carboxylateTert-butyl, aminomethyl, oxolaneModulates enzyme activityModerate; rapid oxidation observed
Tert-Butyl 3-(aminomethyl)azetidine-1-carboxylateSimilar structure but different ringPotentially similar enzyme modulationVariable; needs further study
Other AnaloguesVarying functional groupsDiverse activities based on structureGenerally lower stability than tert-butyl

Q & A

Q. What are the common synthetic routes for preparing tert-butyl2-(aminomethyl)oxolane-2-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, such as:

  • Step 1: Formation of the oxolane (tetrahydrofuran) ring via cyclization of a diol precursor under acidic or basic conditions.
  • Step 2: Introduction of the aminomethyl group using reductive amination or nucleophilic substitution.
  • Step 3: Protection of the amine group with a tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP .

Key Factors Influencing Yield/Purity:

  • Temperature Control: Elevated temperatures (>60°C) may lead to Boc group cleavage.
  • Solvent Choice: Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
  • Catalyst Optimization: Use of palladium or nickel catalysts for hydrogenation steps enhances regioselectivity .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should researchers analyze?

Methodological Answer:

  • 1H/13C NMR:
    • 1H NMR: Look for singlet peaks at δ 1.4–1.5 ppm (tert-butyl group) and δ 3.5–4.0 ppm (oxolane ring protons). The aminomethyl group (CH2NHBoc) appears as a triplet near δ 2.8–3.2 ppm.
    • 13C NMR: The carbonyl carbon (C=O) of the Boc group resonates at δ 155–160 ppm, while the oxolane carbons appear at δ 70–80 ppm .
  • IR Spectroscopy: Confirm the presence of N-H stretches (3300–3500 cm⁻¹) and C=O stretches (1680–1720 cm⁻¹) .
  • X-ray Crystallography: Resolve stereochemical ambiguities by analyzing bond angles (e.g., C3—C2—C6—O4 ≈ −134.6°) .

Q. What are the stability considerations and recommended storage conditions for this compound under laboratory settings?

Methodological Answer:

  • Stability Risks:
    • Hydrolysis of the Boc group in acidic/basic conditions.
    • Oxidative degradation of the aminomethyl group in the presence of light or oxygen .
  • Storage Recommendations:
    • Store at −20°C under inert gas (N2/Ar) in amber vials.
    • Use desiccants (e.g., silica gel) to prevent moisture absorption .

Advanced Research Questions

Q. How can researchers optimize the stereoselectivity and regioselectivity in reactions involving this compound?

Methodological Answer:

  • Stereoselectivity:
    • Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during ring formation to control stereochemistry.
    • Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) for enantioselective functionalization .
  • Regioselectivity:
    • Modify reaction polarity: Polar solvents favor nucleophilic attack at the oxolane oxygen.
    • Utilize directing groups (e.g., boronate esters) to guide substitution patterns .

Table 1: Example Optimization Parameters

ParameterOptimal RangeOutcome
Temperature0–25°CMinimizes Boc cleavage
Catalyst Loading5–10 mol% Pd/CMaximizes hydrogenation
SolventAnhydrous THFEnhances intermediate stability

Q. What strategies are effective for resolving contradictions in biological activity data reported for this compound derivatives?

Methodological Answer:

  • Assay Validation:
    • Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell-based viability assays).
    • Control for batch-to-batch variability in compound purity (>95% by HPLC) .
  • Structural Analysis:
    • Use X-ray crystallography to confirm stereochemistry, as minor enantiomers may exhibit divergent activity .
  • Data Normalization:
    • Standardize IC50 calculations using reference inhibitors (e.g., staurosporine for kinase assays) .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel reaction systems?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
    • Simulate transition states for ring-opening reactions (e.g., oxolane ring cleavage under acidic conditions) .
  • Molecular Dynamics (MD):
    • Model solvent effects on conformational stability (e.g., solvation shells in DMSO vs. water) .

Q. How should researchers design controlled experiments to investigate the compound's interactions with biomolecular targets?

Methodological Answer:

  • Experimental Design:
    • Negative Controls: Include assays with Boc-deprotected analogs to isolate the role of the aminomethyl group.
    • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) for protein targets .
    • Surface Plasmon Resonance (SPR): Monitor real-time binding kinetics (kon/koff) .
  • Data Interpretation:
    • Use Scatchard plots to distinguish specific vs. nonspecific binding events.

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